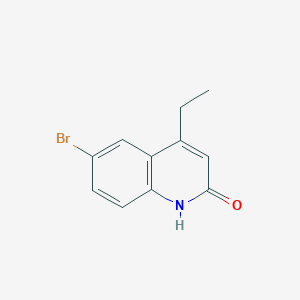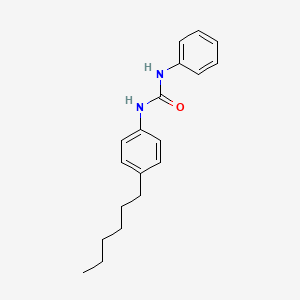
2-tert-Butyl-6-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-6-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)phenol is an organic compound that features a phenol group substituted with a tert-butyl group and a tetramethylcyclopentadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-(2,3,4,5-tetramethylcyclopenta-1-yl)phenol can be achieved through the following steps:
Alkylation of Phenol: Phenol is alkylated with isobutene in the presence of an acid catalyst to introduce the tert-butyl group.
Cyclopentadienylation: The resulting tert-butylphenol is then reacted with 2,3,4,5-tetramethylcyclopentadiene under Friedel-Crafts alkylation conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation and cyclopentadienylation reactions, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-(2,3,4,5-tetramethylcyclopenta-1-yl)phenol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
2-tert-Butyl-6-(2,3,4,5-tetramethylcyclopenta-1-yl)phenol has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-(2,3,4,5-tetramethylcyclopenta-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the cyclopentadienyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tri-tert-butylphenol
- 2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl
- 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
Uniqueness
2-tert-Butyl-6-(2,3,4,5-tetramethylcyclopenta-1-yl)phenol is unique due to the presence of both a tert-butyl group and a tetramethylcyclopentadienyl group on the phenol ring. This combination of substituents imparts distinct steric and electronic properties, making it valuable for specific applications in catalysis and material science.
Properties
CAS No. |
659734-65-3 |
|---|---|
Molecular Formula |
C19H26O |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-tert-butyl-6-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)phenol |
InChI |
InChI=1S/C19H26O/c1-11-12(2)14(4)17(13(11)3)15-9-8-10-16(18(15)20)19(5,6)7/h8-10,13,20H,1-7H3 |
InChI Key |
RLWUBKNJGUXRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=C1C2=C(C(=CC=C2)C(C)(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


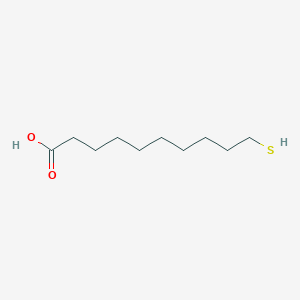
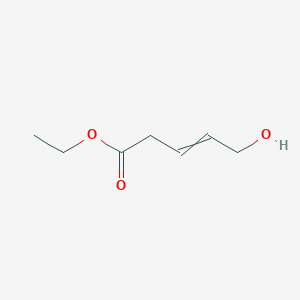
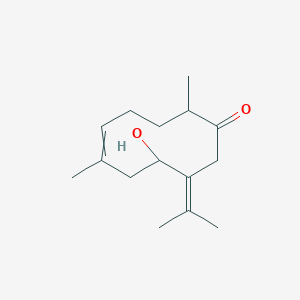
![11-[Pentakis-(4-propylphenylethynyl)-phenyloxy]-undecan-1-ol](/img/structure/B12543268.png)
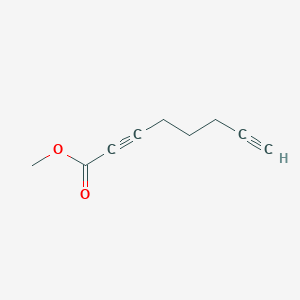
![2-[4,7,10-Tris(cyanomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetonitrile](/img/structure/B12543280.png)
![3-{[1-(Cyclohex-1-en-1-yl)-4-(phenylsulfanyl)butan-2-yl]oxy}-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B12543286.png)
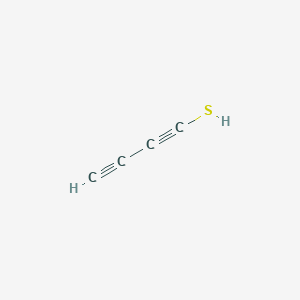

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)
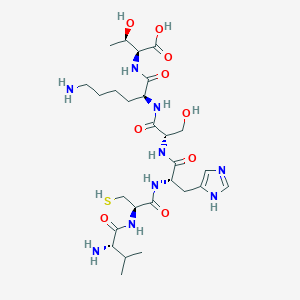
![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)
